molecular formula C12H8FNO2 B581881 4-(3-Fluoropyridin-2-yl)benzoic acid CAS No. 1260650-69-8

4-(3-Fluoropyridin-2-yl)benzoic acid

Cat. No. B581881
M. Wt: 217.199
InChI Key: PJLFLAVUDJSGDA-UHFFFAOYSA-N
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Description

“4-(3-Fluoropyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H8FNO2 . It has a molecular weight of 217.2 . It is also known by other synonyms such as “4-(Pyridin-2-yl)benzoic acid” and "4-(2-Pyridyl)benzoic acid" .


Molecular Structure Analysis

The InChI code for “4-(3-Fluoropyridin-2-yl)benzoic acid” is 1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application Summary : This compound is used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions the use of various reactions including the Umemoto reaction and Balts-Schiemann reaction .
  • Results or Outcomes : The synthesis of these fluoropyridines has led to compounds with interesting and unusual physical, chemical and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

2. Synthesis of Hydrazone Derivatives

  • Application Summary : “4-(3-Fluoropyridin-2-yl)benzoic acid” is used in the synthesis of hydrazone derivatives of coumarin-substituted compounds .
  • Results or Outcomes : These compounds have shown antimicrobial activity against various strains of bacteria .

3. Synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives

  • Application Summary : This compound is used in the synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives .
  • Results or Outcomes : These compounds have shown growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, and its drug-resistant variants .

4. Heterocyclization with α-oxocarboxylic acids

  • Application Summary : This compound is involved in heterocyclization with α-oxocarboxylic acids .

5. Suzuki-Miyaura Coupling Reactions

  • Application Summary : This compound is used in Suzuki-Miyaura coupling reactions .

6. Precursor to Biologically Active Molecules

  • Application Summary : This compound is used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

7. Heterocyclization with α-oxocarboxylic acids

  • Application Summary : This compound is involved in heterocyclization with α-oxocarboxylic acids .

8. Suzuki-Miyaura Coupling Reactions

  • Application Summary : This compound is used in Suzuki-Miyaura coupling reactions .

9. Precursor to Biologically Active Molecules

  • Application Summary : This compound is used as a precursor to biologically active molecules including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Safety And Hazards

The safety data sheet for “4-(3-Fluoropyridin-2-yl)benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for “4-(3-Fluoropyridin-2-yl)benzoic acid” are not mentioned in the search results, there is a general interest in the development of fluorinated chemicals due to their interesting and unusual physical, chemical, and biological properties . This suggests that “4-(3-Fluoropyridin-2-yl)benzoic acid” and related compounds could be subjects of future research in medicinal chemistry and chemical biology .

properties

IUPAC Name

4-(3-fluoropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLFLAVUDJSGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737962
Record name 4-(3-Fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropyridin-2-yl)benzoic acid

CAS RN

1260650-69-8
Record name 4-(3-Fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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